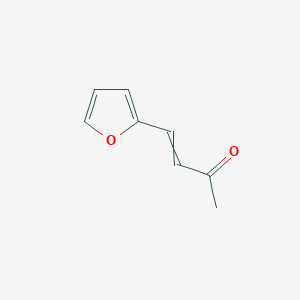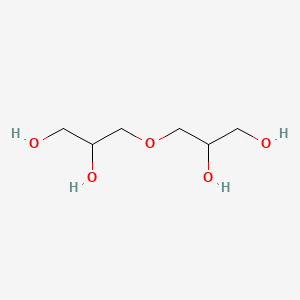
sodium;2-methylpropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methylpropan-2-olate, also known as sodium tert-butoxide, is an organic compound with the chemical formula C₄H₉NaO. It is a white crystalline solid that is highly reactive and used extensively in organic synthesis. This compound is known for its strong basicity and is often used as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-methylpropan-2-olate can be synthesized by reacting sodium metal with 2-methylpropan-2-ol (tert-butanol). The reaction is typically carried out in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction proceeds as follows:
2C4H9OH+2Na→2C4H9ONa+H2
The reaction is exothermic and produces hydrogen gas as a byproduct.
Industrial Production Methods: In industrial settings, sodium 2-methylpropan-2-olate is produced by reacting sodium hydroxide with 2-methylpropan-2-ol in the presence of a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the reaction, and the product is isolated by distillation or crystallization.
Types of Reactions:
Substitution Reactions: Sodium 2-methylpropan-2-olate is commonly used in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, facilitating the substitution process.
Elimination Reactions: It is also used in elimination reactions to form alkenes from alkyl halides by removing a proton and a leaving group.
Condensation Reactions: This compound is used in condensation reactions to form carbon-carbon bonds, particularly in the synthesis of enolates from carbonyl compounds.
Common Reagents and Conditions:
Solvents: Toluene, hexane, and tetrahydrofuran are commonly used solvents.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Reagents: Common reagents include alkyl halides, carbonyl compounds, and other electrophiles.
Major Products:
Alkenes: Formed from elimination reactions.
Enolates: Formed from condensation reactions with carbonyl compounds.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Chemistry:
Catalysis: Sodium 2-methylpropan-2-olate is used as a catalyst in various organic reactions, including the synthesis of biaryls and aryl ethers.
Synthesis: It is used in the synthesis of pharmaceuticals and agrochemicals due to its strong basicity and reactivity.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of intermediates for antiviral and anticancer drugs.
Industry:
Polymerization: It is used as an initiator in the polymerization of certain monomers.
Fine Chemicals: Sodium 2-methylpropan-2-olate is used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
Sodium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity. It deprotonates substrates, making them more reactive in subsequent chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
Potassium tert-butoxide: Similar in structure and reactivity but uses potassium instead of sodium.
Lithium tert-butoxide: Another similar compound with lithium as the cation.
Comparison:
Reactivity: Sodium 2-methylpropan-2-olate is less reactive than potassium tert-butoxide but more reactive than lithium tert-butoxide.
Solubility: The solubility of these compounds varies in different solvents, with sodium 2-methylpropan-2-olate being moderately soluble in organic solvents like toluene and hexane.
Sodium 2-methylpropan-2-olate stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
sodium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)





